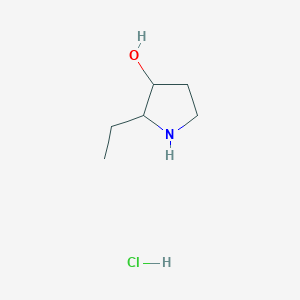
2-Ethyl-3-pyrrolidinol hydrochloride
説明
2-Ethyl-3-pyrrolidinol hydrochloride (EPH) is an organic compound that belongs to the class of pyrrolidinols. It is a white, crystalline solid and has a molecular weight of 197.67 g/mol. It is a chiral compound, with two enantiomers, (R)-EPH and (S)-EPH. It is mainly used as a precursor for the synthesis of various pharmaceuticals, such as antibiotics, analgesics, and anti-inflammatory drugs. It is also used as a reagent in organic synthesis and as an intermediate in the synthesis of fine chemicals.
科学的研究の応用
Synthesis and Crystal Structures of Hybrid Organotellurium Ligands and Their Complexes : A study by Singh et al. (2003) demonstrates the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}pyrrolidine and bis{2-(pyrrolidine-N-yl)ethyl}telluride, where 2-choroethyl pyrrolidine hydrochloride is a key intermediate. These compounds have applications in the development of metal complexes with potential uses in catalysis and materials science (Singh et al., 2003).
Synthesis of Functionalized Tetrahydropyridines : Zhu et al. (2003) describe the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates using a phosphine-catalyzed [4 + 2] annulation. These compounds, derived from reactions involving pyrrolidine derivatives, have potential applications in organic synthesis and drug development (Zhu et al., 2003).
Antifungal Activities of Schiff Bases : Rajendran and Karvembu (2002) investigated the synthesis of Schiff bases derived from 3-amino-2H-pyrano[2,3-b]quinolin-2-ones and their antifungal activities. This research suggests potential applications of pyrrolidine derivatives in the development of new antifungal agents (Rajendran & Karvembu, 2002).
Aldosterone Synthase Inhibition : Lucas et al. (2011) explored pyridine substituted 3,4-dihydro-1H-quinolin-2-ones as aldosterone synthase inhibitors, a target for the treatment of hyperaldosteronism and heart diseases. The study highlights the potential use of pyrrolidine derivatives in therapeutic applications (Lucas et al., 2011).
Ligand-Free Cu-Catalyzed Synthesis : A study by Yu et al. (2016) presents a ligand-free Cu-catalyzed cycloaddition for synthesizing pyrrolo[1,2-a]quinolines. This method, involving pyrrolidine derivatives, could be significant in organic synthesis and material science applications (Yu et al., 2016).
Reactivity Study of Heterocycle Based Molecules : Murthy et al. (2017) synthesized and characterized 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, illustrating the potential of pyrrolidine derivatives in the development of new heterocyclic compounds for various applications (Murthy et al., 2017).
Generation and Hydroxyalkylation of Carbanions : Zheng et al. (2005) explored the generation of N,O-diprotected 3-pyrrolidinol 2-carbanions and their reactions with ketones and aldehydes. This study indicates the utility of pyrrolidine derivatives in synthetic organic chemistry (Zheng et al., 2005).
Synthesis and Antioxidant Activity of Stilbazolic Resveratrol Analogs : Semenov et al. (2020) investigated the synthesis of resveratrol structural analogs containing the 3-pyridinol fragment, demonstrating the potential of pyrrolidine derivatives in the development of antioxidants and pharmaceuticals (Semenov et al., 2020).
Safety And Hazards
The safety data sheet for ®-3-Pyrrolidinol hydrochloride, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
Pyrrolidine alkaloids, which are related to 2-Ethyl-3-pyrrolidinol hydrochloride, have shown promise in pharmacotherapy . They have been recognized for their promising biological effects and can be some of the best sources of pharmacologically active lead compounds . This suggests potential future directions for the study and application of 2-Ethyl-3-pyrrolidinol hydrochloride.
特性
IUPAC Name |
2-ethylpyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-5-6(8)3-4-7-5;/h5-8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJGLZKQNPMMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-3-pyrrolidinol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



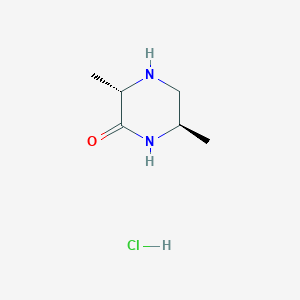

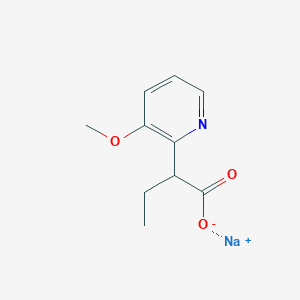


![3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine](/img/structure/B1407786.png)
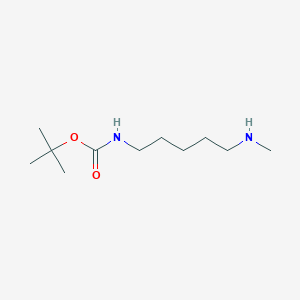
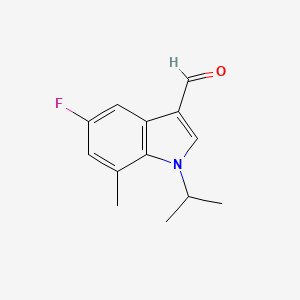
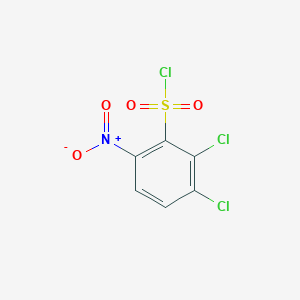
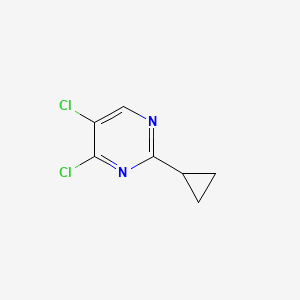

![ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B1407794.png)

